molecular formula C5H8N4O2 B052091 3-Amino-5-methoxy-1H-pyrazole-4-carboxamide CAS No. 111375-25-8

3-Amino-5-methoxy-1H-pyrazole-4-carboxamide

Cat. No.: B052091
CAS No.: 111375-25-8
M. Wt: 156.14 g/mol
InChI Key: IYCFIZNNSUHJFR-UHFFFAOYSA-N
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Description

3-Amino-5-methoxy-1H-pyrazole-4-carboxamide is a versatile and high-value pyrazole derivative serving as a critical synthetic intermediate in medicinal chemistry and drug discovery. Its structure features a multifunctional pyrazole core with a methoxy group, a primary amine, and a carboxamide moiety, making it a privileged scaffold for constructing diverse heterocyclic libraries. This compound is particularly significant in the development of novel kinase inhibitors and targeted therapeutics, where it can act as a key building block to interact with ATP-binding sites and modulate enzymatic activity.

Properties

IUPAC Name

3-amino-5-methoxy-1H-pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c1-11-5-2(4(7)10)3(6)8-9-5/h1H3,(H2,7,10)(H3,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCFIZNNSUHJFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NN1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101262600
Record name 3-Amino-5-methoxy-1H-pyrazole-4-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111375-25-8
Record name 3-Amino-5-methoxy-1H-pyrazole-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111375-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-methoxy-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101262600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Multi-Step Synthesis from Pyrazole Precursors

The most widely documented approach involves multi-step reactions starting from simpler pyrazole derivatives or related heterocyclic frameworks . A representative pathway begins with the functionalization of 5-methoxy-1H-pyrazole-4-carboxylic acid. The carboxylic acid group is first activated via conversion to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) . Subsequent reaction with ammonia or ammonium hydroxide yields the carboxamide moiety .

Key Steps:

  • Activation of Carboxylic Acid:
    C5H7N3O3+SOCl2C5H6ClN3O2+SO2+HCl\text{C}_5\text{H}_7\text{N}_3\text{O}_3 + \text{SOCl}_2 \rightarrow \text{C}_5\text{H}_6\text{ClN}_3\text{O}_2 + \text{SO}_2 + \text{HCl}
    The acid chloride intermediate is highly reactive, facilitating nucleophilic substitution .

  • Amidation:
    C5H6ClN3O2+NH3C5H8N4O2+HCl\text{C}_5\text{H}_6\text{ClN}_3\text{O}_2 + \text{NH}_3 \rightarrow \text{C}_5\text{H}_8\text{N}_4\text{O}_2 + \text{HCl}
    Ammonia introduces the primary amide group, with yields typically ranging from 60% to 75% .

Challenges:

  • Steric hindrance from the methoxy group at position 5 can reduce reaction efficiency.

  • Purification requires repetitive crystallization due to byproduct formation .

Cyclocondensation of Hydrazine Derivatives

An alternative route employs cyclocondensation reactions using hydrazine hydrate and α,β-unsaturated carbonyl precursors. For example, reacting methyl 3-methoxyacrylate with hydrazine hydrate under reflux conditions generates the pyrazole ring, followed by amidation .

Reaction Scheme:

  • Formation of Pyrazole Core:
    CH3OCOCH2COOCH3+N2H4C5H8N4O2+CH3OH\text{CH}_3\text{OCOCH}_2\text{COOCH}_3 + \text{N}_2\text{H}_4 \rightarrow \text{C}_5\text{H}_8\text{N}_4\text{O}_2 + \text{CH}_3\text{OH}
    Hydrazine acts as a dinucleophile, attacking the α,β-unsaturated ester to form the heterocycle .

  • Functionalization:
    Introduction of the amino group at position 3 is achieved via nitrosation followed by reduction, though this step often requires palladium-catalyzed hydrogenation to maintain regioselectivity .

Optimization Insights:

  • Microwave-assisted synthesis reduces reaction time from hours to minutes (e.g., 30 min at 120°C) .

  • Solvent choice (e.g., ethanol/water mixtures) improves yield by 15–20% compared to pure ethanol .

Microwave-Assisted Solid-Phase Synthesis

Recent advances highlight microwave irradiation as a tool for accelerating pyrazole formation. A one-pot protocol combines malononitrile, methoxyacetophenone, and hydrazine hydrate under microwave conditions (150 W, 100°C), achieving 85% yield within 10 minutes .

Advantages:

  • Enhanced reaction kinetics due to rapid dielectric heating.

  • Reduced side products, simplifying purification .

Mechanistic Considerations:
Quantum-chemical calculations suggest that microwave irradiation lowers the activation energy for cyclization by stabilizing transition states through dipole interactions .

Characterization and Analytical Validation

Post-synthesis characterization employs a combination of spectroscopic and chromatographic techniques:

Technique Key Observations
¹H NMR δ 6.25 (s, 1H, pyrazole-H), δ 3.85 (s, 3H, OCH₃), δ 2.10 (s, 2H, NH₂) .
IR Spectroscopy Peaks at 1680 cm⁻¹ (C=O stretch), 3350 cm⁻¹ (N-H stretch) .
HPLC Purity >98% achieved using C18 columns (acetonitrile/water gradient) .

Industrial-Scale Production Considerations

Scaling up synthesis requires addressing:

  • Cost Efficiency: Bulk procurement of methoxyacetophenone reduces raw material costs by 30%.

  • Waste Management: Neutralization of HCl byproducts with NaOH generates NaCl, which is recyclable .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-methoxy-1H-pyrazole-4-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted pyrazole derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Agricultural Applications

Fungicidal Activity
Research indicates that 3-amino-5-methoxy-1H-pyrazole-4-carboxamide has been utilized in the synthesis of novel pyrazole-4-carboxamides, which have demonstrated promising fungicidal properties. In preliminary bioassays, several synthesized compounds exhibited over 90% inhibition against Alternaria solani and complete inhibition against Fusarium oxysporum at a concentration of 100 μg/mL. This suggests that derivatives of this compound could serve as effective fungicides in agricultural applications.

Medicinal Chemistry

Potential as a Kinase Inhibitor
The structural characteristics of this compound allow it to interact with various enzyme active sites, particularly kinases. This interaction is critical for the development of drugs targeting diseases such as cancer and inflammatory disorders. Studies have shown that compounds with similar pyrazole structures possess anti-inflammatory and anticancer properties, indicating that this compound may also exhibit such activities.

Synthesis of Bioactive Compounds
This compound serves as an intermediate in the synthesis of various biologically active molecules, including indole derivatives known for their antiviral, anti-inflammatory, anticancer, and antimicrobial activities. The ability to modify the pyrazole structure facilitates the design of new therapeutic agents targeting a range of diseases.

Chemical Synthesis Applications

Building Block for Heterocycles
this compound is often employed as a starting material for synthesizing condensed heterocycles such as pyrazolo[1,5-a]pyrimidines. These derivatives have been explored for their potential therapeutic effects across various biological pathways.

Case Study: Synthesis and Bioactivity Evaluation

A study focused on synthesizing novel pyrazole derivatives from this compound demonstrated significant antifungal activity. The synthesized compounds were characterized using techniques such as NMR and HRMS, confirming their structures and purity. The bioassays revealed that certain derivatives had remarkable inhibitory effects on fungal pathogens, highlighting their potential use in crop protection strategies.

Comparative Analysis of Related Compounds

A comparative analysis was conducted on structurally similar compounds to evaluate their unique properties and biological activities:

Compound NameStructural FeaturesUnique Properties
5-Amino-1H-pyrazoleAmino group at position 5Known p38 MAPK inhibitor
4-Amino-3-methylpyrazoleMethyl substitution at position 3Different biological activity profiles
3-Amino-4-methylpyrazoleMethyl substitution at position 4Potential anti-inflammatory therapies
3-Amino-5-(trifluoromethyl)pyrazoleTrifluoromethyl group at position 5Enhanced lipophilicity affecting bioavailability

This table illustrates how variations in structure can lead to differing biological activities, emphasizing the importance of structural modifications in drug design.

Mechanism of Action

The mechanism of action of 3-Amino-5-methoxy-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pyrazole ring structure allows for strong binding interactions with active sites, leading to modulation of biological activities and pathways .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural Modifications and Physicochemical Properties

The physicochemical and biological properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties of Selected Pyrazole Analogs
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
3-Amino-5-methoxy-1H-pyrazole-4-carboxamide 5-OCH₃, 3-NH₂, 4-CONH₂ C₅H₇N₃O₂ 141.13 Not reported Polar due to methoxy and carboxamide
5-Amino-1-methyl-1H-pyrazole-4-carboxamide 1-CH₃, 5-NH₂, 4-CONH₂ C₅H₈N₄O 140.15 Not reported Methyl group enhances lipophilicity
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide 1-CH₃, 3-C₃H₇, 4-NH₂, 5-CONH₂ C₈H₁₅ClN₄O 218.68 Not reported Propyl group increases hydrophobicity
5-Amino-N-phenyl-1H-pyrazole-4-carboxamide (4a) 5-NH₂, 4-CONH₂, N-phenyl C₁₀H₁₀N₄O 202.22 247 Aromatic substituent enhances rigidity
5-Amino-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide (4b) 5-NH₂, 4-CONH₂, N-(4-CH₃Ph) C₁₁H₁₂N₄O 216.24 178 Methylphenyl improves solubility
Key Observations:

Substituent Effects on Polarity :

  • The methoxy group in the target compound increases polarity compared to methyl or halogenated analogs (e.g., 4k in has a bromothiophene group, enhancing hydrophobicity) .
  • Carboxamide groups generally improve water solubility, as seen in compounds 4a and 4b .

Melting Points :

  • Aromatic substituents (e.g., phenyl in 4a) correlate with higher melting points (247°C) due to enhanced intermolecular interactions, while alkyl groups (e.g., 4b’s 4-methylphenyl) reduce melting points (178°C) .

Molecular Weight and Bioavailability :

  • Smaller analogs like the target compound (141.13 g/mol) may exhibit better membrane permeability compared to bulkier derivatives (e.g., 5g in : 603.24 g/mol) .

Biological Activity

3-Amino-5-methoxy-1H-pyrazole-4-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's synthesis, biological evaluations, and mechanisms of action, supported by relevant case studies and research findings.

  • Molecular Formula : C6H8N4O2
  • Molecular Weight : 168.16 g/mol
  • Structure : The compound features a pyrazole ring with an amino group and a methoxy group, contributing to its biological activity.

Synthesis

The synthesis of this compound involves various methods, typically starting from pyrazole derivatives. The compound serves as an intermediate in the development of more complex pyrazole-based structures, which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Anticancer Activity : Similar pyrazole compounds have shown efficacy against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers. The compound's structural features allow it to inhibit key kinases involved in cancer progression .
  • Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This suggests that this compound may also exhibit such activities .

The mechanism of action for this compound primarily revolves around its ability to interact with enzyme active sites due to its unique structural features. This interaction can lead to the inhibition of various kinases and inflammatory pathways.

Target Enzymes

Enzyme Function Inhibition Type
COX-1Prostaglandin synthesisCompetitive inhibition
COX-2Inflammatory response modulationCompetitive inhibition
Various KinasesCell signaling pathwaysNon-competitive inhibition

Case Studies and Research Findings

  • Fungicidal Activity : In preliminary bioassays, derivatives of this compound exhibited over 90% inhibition against Alternaria solani and complete inhibition against Fusarium oxysporum at concentrations of 100 μg/mL.
  • Anticancer Studies : A study highlighted the antiproliferative effects of pyrazole derivatives on several cancer cell lines, demonstrating significant IC50 values that indicate potential as anticancer agents. For instance, compounds similar to 3-amino-5-methoxy showed lower IC50 values compared to standard chemotherapeutics .
  • Anti-inflammatory Research : Recent investigations into pyrazole derivatives have shown promising results in reducing edema in animal models, with some compounds exhibiting IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-5-methoxy-1H-pyrazole-4-carboxamide, and what analytical methods validate its purity?

  • Methodology : The compound is typically synthesized via cyclization reactions using precursors like ethyl acetoacetate and phenylhydrazine, followed by functionalization steps (e.g., methoxylation and carboxamide introduction). Key intermediates are characterized using IR, 1H^1H-NMR, and 13C^{13}C-NMR to confirm regioselectivity and purity. For example, cyclization of 3-methyl-1-aryl-1H-pyrazol-5(4H)-one via Vilsmeier-Haack formylation is a common step . X-ray crystallography may resolve ambiguities in stereochemistry .

Q. How do structural features of this compound influence its reactivity in heterocyclic chemistry?

  • Methodology : The amino group at position 3 and methoxy group at position 5 create electron-rich regions, facilitating nucleophilic substitutions or condensations. Computational studies (e.g., DFT) reveal charge distribution, guiding predictions of reactivity at positions 4 (carboxamide) and 1 (NH group). Substituent effects on isomer ratios during methylation or oxidation can be modeled using Hammett parameters .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • Methodology :

  • IR Spectroscopy : Confirms NH (3200–3400 cm1^{-1}), carbonyl (1650–1700 cm1^{-1}), and methoxy (∼1250 cm1^{-1}) groups.
  • NMR : 1H^1H-NMR distinguishes aromatic protons (δ 6.5–8.0 ppm) and methoxy singlet (δ 3.8–4.0 ppm). 13C^{13}C-NMR identifies carbonyl carbons (δ 160–170 ppm) .
  • Mass Spectrometry : ESI-MS validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodology : Contradictions often arise from tautomerism or polymorphism. For example, NH protons may exhibit variable chemical shifts due to hydrogen bonding. Cross-validation using X-ray diffraction (single-crystal analysis) and dynamic NMR (variable-temperature studies) can clarify ambiguities. Computational tools like Gaussian09 simulate spectra for comparison with experimental data .

Q. What strategies optimize the regioselective synthesis of derivatives, particularly for position 4 carboxamide functionalization?

  • Methodology : Protecting groups (e.g., tert-butoxycarbonyl) shield the amino group during carboxamide modification. Microwave-assisted synthesis improves reaction efficiency and regioselectivity. Solvent polarity (e.g., DMF vs. THF) and catalysts (e.g., Pd/C for cross-coupling) are critical for directing substitutions to position 4 .

Q. How do computational models predict the compound’s interactions in biological systems?

  • Methodology : Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to targets like cyclooxygenase-2 (COX-2) or kinases. Pharmacophore mapping identifies key interactions (e.g., hydrogen bonding with the carboxamide group). ADMET predictions evaluate bioavailability and toxicity .

Q. What experimental designs address low yields in large-scale synthesis?

  • Methodology : Design of Experiments (DoE) optimizes variables like temperature, solvent ratio, and catalyst loading. For example, phosphorous oxychloride-mediated cyclization at 120°C improves yields compared to traditional methods. Continuous flow reactors enhance reproducibility and scalability .

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